8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione
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Overview
Description
8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione is a derivative of theophylline, a well-known xanthine alkaloid. Theophylline is commonly used for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The addition of an aminoethyl group to theophylline enhances its pharmacological properties, making this compound a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione typically involves the reaction of theophylline with an appropriate aminoethylating agent. One common method includes the use of 8-bromo-7-ethyltheophylline as a starting material. This compound is reacted with an excess of primary or secondary amine in aqueous methanol at elevated temperatures to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and solvent composition, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced derivatives, and substituted aminoethyltheophylline compounds .
Scientific Research Applications
8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on cellular processes and signaling pathways.
Medicine: Research focuses on its potential therapeutic effects, particularly in respiratory diseases and as a central nervous system stimulant.
Industry: It is used in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione involves several pathways:
Phosphodiesterase Inhibition: Similar to theophylline, it inhibits phosphodiesterase enzymes, leading to increased levels of cyclic AMP.
Adenosine Receptor Blockade: It blocks adenosine receptors, resulting in bronchodilation and central nervous system stimulation.
Histone Deacetylase Activation: The compound activates histone deacetylase, which can influence gene expression and cellular functions.
Comparison with Similar Compounds
Theophylline: A parent compound with similar bronchodilator effects.
Dyphylline: A derivative with enhanced solubility and reduced side effects.
Xanthinol Nicotinate: Known for its vasodilatory properties.
Tophylline: Another theophylline derivative with distinct pharmacological effects.
Uniqueness: 8-(2-aminoethyl)-1,3-dimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione stands out due to its unique combination of bronchodilator and central nervous system stimulant effects. The presence of the aminoethyl group enhances its pharmacokinetic properties, making it a valuable compound for both research and therapeutic applications.
Properties
CAS No. |
75680-88-5 |
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Molecular Formula |
C9H13N5O2 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
8-(2-aminoethyl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H13N5O2/c1-13-7-6(8(15)14(2)9(13)16)11-5(12-7)3-4-10/h3-4,10H2,1-2H3,(H,11,12) |
InChI Key |
QMDSHLSBEFNKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCN |
Origin of Product |
United States |
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